(E/Z)-CP-724714

Catalog No.
S547932
CAS No.
383432-38-0
M.F
C27H27N5O3
M. Wt
469.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(E/Z)-CP-724714

CAS Number

383432-38-0

Product Name

(E/Z)-CP-724714

IUPAC Name

2-methoxy-N-[(E)-3-[4-[3-methyl-4-[(6-methyl-3-pyridinyl)oxy]anilino]quinazolin-6-yl]prop-2-enyl]acetamide

Molecular Formula

C27H27N5O3

Molecular Weight

469.5 g/mol

InChI

InChI=1S/C27H27N5O3/c1-18-13-21(8-11-25(18)35-22-9-6-19(2)29-15-22)32-27-23-14-20(7-10-24(23)30-17-31-27)5-4-12-28-26(33)16-34-3/h4-11,13-15,17H,12,16H2,1-3H3,(H,28,33)(H,30,31,32)/b5-4+

InChI Key

LLVZBTWPGQVVLW-SNAWJCMRSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

2-methoxy-N-(3-(4-((3-methyl-4-((6-methyl-3-pyridinyl)oxy)phenyl)amino)-6-quinazolinyl)-2-propenyl)acetamide, CP 724,714, CP 724714, CP-724,714, CP-724714, CP724,714, CP724714

Canonical SMILES

CC1=NC=C(C=C1)OC2=C(C=C(C=C2)NC3=NC=NC4=C3C=C(C=C4)C=CCNC(=O)COC)C

Isomeric SMILES

CC1=NC=C(C=C1)OC2=C(C=C(C=C2)NC3=NC=NC4=C3C=C(C=C4)/C=C/CNC(=O)COC)C

The exact mass of the compound 2-Methoxy-N-[(2E)-3-[4-[[3-methyl-4-[(6-methyl-3-pyridinyl)oxy]phenyl]amino]-6-quinazolinyl]-2-propen-1-yl]acetamide is 469.21139 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Quinazolines - Supplementary Records. It belongs to the ontological category of quinazolines in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

(E/Z)-CP-724714 (CAS 383432-38-0) is a quinazoline-based, orally bioavailable, ATP-competitive inhibitor of the HER2/ErbB2 receptor tyrosine kinase. While the pure (E)-isomer was originally evaluated in clinical trials, the (E/Z) isomeric mixture is widely procured as a highly cost-effective and potent biochemical tool for in vitro laboratory workflows. Characterized by its nanomolar potency (IC50 = 10 nM for HER2) and profound selectivity against other receptor tyrosine kinases, the compound is a staple for isolating HER2-dependent signaling cascades. Furthermore, its well-documented interaction with hepatic efflux transporters has established it as a critical reference standard in predictive toxicology and drug-induced liver injury (DILI) models, ensuring reliable assay reproducibility [1].

Substituting (E/Z)-CP-724714 with broader-spectrum pan-HER inhibitors or dual EGFR/HER2 inhibitors (such as lapatinib) fundamentally compromises assay specificity by simultaneously suppressing EGFR, which confounds experimental readouts in mixed-expression cell lines. Conversely, while modern highly selective HER2 inhibitors like tucatinib offer similar kinase specificity, they do not replicate CP-724714’s unique off-target toxicological profile—namely, its potent inhibition of the bile salt export pump (BSEP) and multidrug resistance protein 1 (MDR1). For procurement in predictive toxicology workflows, substituting this compound eliminates the exact hepatobiliary cholestatic mechanism required to validate hepatocyte-based DILI screening platforms, rendering generic alternatives useless for these specific standardization protocols [1].

Absolute HER2 Selectivity vs. Dual EGFR/HER2 Inhibitors

(E/Z)-CP-724714 demonstrates extreme selectivity for HER2 over EGFR, which is critical for isolating specific signaling cascades in mainstream laboratory workflows. Quantitative profiling shows the compound inhibits HER2 with an IC50 of 10 nM while maintaining an IC50 of 6,400 nM for EGFR, yielding a >640-fold selectivity window [1]. In stark contrast, the common comparator lapatinib acts as a dual inhibitor, suppressing both HER2 (IC50 = 9.2 nM) and EGFR (IC50 = 10.8 nM) at nearly a 1:1 ratio . This makes (E/Z)-CP-724714 the appropriate procurement choice for assays requiring the precise decoupling of ErbB family receptor functions without off-target interference.

Evidence DimensionHER2 vs. EGFR Selectivity Window
Target Compound DataIC50 = 10 nM (HER2) vs 6,400 nM (EGFR) (>640-fold selectivity)
Comparator Or BaselineLapatinib (IC50 = 9.2 nM HER2 vs 10.8 nM EGFR; ~1:1 ratio)
Quantified Difference>600-fold improvement in target specificity
ConditionsIn vitro cell-free kinase assay

Enables researchers to cleanly isolate HER2-dependent pathways without confounding off-target EGFR suppression, ensuring high assay reproducibility.

Validated Hepatobiliary Transporter Inhibition for DILI Modeling

Unlike newer clinical HER2 inhibitors optimized for safety, (E/Z)-CP-724714 possesses a highly specific, well-documented off-target liability that makes it an invaluable reference standard for toxicology workflows. It actively inhibits hepatic efflux transporters, specifically the bile salt export pump (BSEP) with an IC50 of 16 µM, and multidrug resistance protein 1 (MDR1) with an IC50 of ~28 µM [1]. Furthermore, its hepatic uptake clearance is approximately fourfold higher than its efflux clearance, driving rapid intracellular accumulation. Compared to non-hepatotoxic baselines like tucatinib, this reproducible cholestatic and cytotoxic profile establishes (E/Z)-CP-724714 as a mandatory positive control in predictive hepatocyte imaging assays.

Evidence DimensionHepatic Efflux Transporter Inhibition
Target Compound DataBSEP IC50 = 16 µM; MDR1 IC50 = 28 µM
Comparator Or BaselineStandard safe-profile TKIs (e.g., Tucatinib) lacking BSEP/MDR1 liability
Quantified Difference4-fold higher hepatic uptake vs. efflux clearance
ConditionsCryopreserved and fresh cultured human hepatocytes

Provides a reliable, mechanistically defined positive control for validating in vitro drug-induced liver injury (DILI) screening platforms.

Potent Suppression of Store-Operated Calcium Entry (SOCE)

(E/Z)-CP-724714 serves as a specialized pharmacological tool for investigating the intersection of receptor tyrosine kinase (RTK) signaling and calcium channel dynamics. In breast cancer models (e.g., SK-BR-3), application of 2 µM (E/Z)-CP-724714 dramatically reduces the amplitude of Store-Operated Calcium Entry (SOCE) following endoplasmic reticulum depletion [1]. When compared to downstream MAPK pathway inhibitors (e.g., trametinib), which exhibit no baseline effect on SOCE, this compound proves that upstream RTK/PI3K/Akt inhibition is required to modulate these calcium channels. This robust differential response positions the compound as a critical reagent for electrophysiological and live-cell calcium-imaging workflows.

Evidence DimensionSOCE Amplitude Reduction
Target Compound DataSignificant SOCE suppression at 2 µM
Comparator Or BaselineMAPK inhibitors (e.g., trametinib) showing 0% SOCE suppression
Quantified DifferenceComplete differential response in calcium entry modulation
ConditionsThapsigargin-induced ER depletion in SK-BR-3 cells

Allows researchers to map the regulatory mechanisms between HER2 signaling and critical calcium influx pathways in non-excitable cells.

Positive Control in Predictive Hepatotoxicity and DILI Screening

This compound is the right choice for validating in vitro Drug-Induced Liver Injury (DILI) models. Due to its well-characterized inhibition of BSEP and MDR1 efflux transporters, it provides a reliable cholestatic and cytotoxic baseline in human hepatocyte imaging assays, ensuring that screening platforms can accurately detect transporter-mediated hepatotoxicity [1].

Isolation of HER2-Dependent Signal Transduction

For complex in vitro models expressing multiple ErbB family members (e.g., BT-474 or SK-BR-3 cell lines), (E/Z)-CP-724714 is the preferred tool to cleanly decouple HER2 signaling from EGFR pathways. Its >640-fold selectivity ensures that downstream readouts are exclusively attributed to HER2 inhibition, a workflow impossible with dual inhibitors like lapatinib [2].

Electrophysiological Profiling of Calcium Channel Dynamics

This compound is the correct selection for electrophysiology and live-cell calcium imaging workflows studying the regulatory link between receptor tyrosine kinases and Store-Operated Calcium Entry (SOCE). By suppressing SOCE amplitude following endoplasmic reticulum depletion, it serves as a critical pharmacological probe for mapping calcium influx mechanisms [3].

Host-Factor Dependency Assays in Virology

Beyond oncology, this compound is the right choice for virological workflows investigating the reliance of viral promoters on host kinase activity. Specifically, it is utilized to inhibit ErbB2-dependent activation of the human papillomavirus (HPV) long control region (LCR), providing a targeted approach to studying host-directed antiviral mechanisms [4].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.3

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

2

Exact Mass

469.21138974 Da

Monoisotopic Mass

469.21138974 Da

Heavy Atom Count

35

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

I05QZ0S4V3

Other CAS

383432-38-0
537705-08-1

Wikipedia

Cp-724714

Dates

Last modified: 08-15-2023
1: Feng B, Xu JJ, Bi YA, Mireles R, Davidson R, Duignan DB, Campbell S, Kostrubsky VE, Dunn MC, Smith AR, Wang HF. Role of hepatic transporters in the disposition and hepatotoxicity of a HER2 tyrosine kinase inhibitor CP-724,714. Toxicol Sci. 2009 Apr;108(2):492-500. doi: 10.1093/toxsci/kfp033. Epub 2009 Feb 17. PubMed PMID: 19223659.
2: Jani JP, Finn RS, Campbell M, Coleman KG, Connell RD, Currier N, Emerson EO, Floyd E, Harriman S, Kath JC, Morris J, Moyer JD, Pustilnik LR, Rafidi K, Ralston S, Rossi AM, Steyn SJ, Wagner L, Winter SM, Bhattacharya SK. Discovery and pharmacologic characterization of CP-724,714, a selective ErbB2 tyrosine kinase inhibitor. Cancer Res. 2007 Oct 15;67(20):9887-93. PubMed PMID: 17942920.
3: Guo F, Letrent SP, Munster PN, Britten CD, Gelmon K, Tolcher AW, Sharma A. Pharmacokinetics of a HER2 tyrosine kinase inhibitor CP-724,714 in patients with advanced malignant HER2 positive solid tumors: correlations with clinical characteristics and safety. Cancer Chemother Pharmacol. 2008 Jun;62(1):97-109. Epub 2007 Sep 6. PubMed PMID: 17805538.
4: Munster PN, Britten CD, Mita M, Gelmon K, Minton SE, Moulder S, Slamon DJ, Guo F, Letrent SP, Denis L, Tolcher AW. First study of the safety, tolerability, and pharmacokinetics of CP-724,714 in patients with advanced malignant solid HER2-expressing tumors. Clin Cancer Res. 2007 Feb 15;13(4):1238-45. PubMed PMID: 17317835.
5: Guo F, Letrent SP, Sharma A. Population pharmacokinetics of a HER2 tyrosine kinase inhibitor CP-724,714 in patients with advanced malignant HER2 positive solid tumors. Cancer Chemother Pharmacol. 2007 Nov;60(6):799-809. Epub 2007 Feb 7. PubMed PMID: 17285315.

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